Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate
Description
Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 2 and an ethyl carboxylate group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine substituent enhances electrophilicity at the oxazole ring, while the ester group facilitates further functionalization via hydrolysis or cross-coupling reactions .
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 |
InChI Key |
CITVYVOCDYUARO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Phenol Derivatives
The cyclization of 2-amino-4-methylphenol derivatives represents a foundational approach for constructing the benzoxazole core. Source details a method starting with catalytic hydrogenation of 2-nitro-4-methylphenol using 10% palladium on carbon in methanol, yielding 2-amino-4-methylphenol with near-quantitative conversion. Subsequent treatment with carbon disulfide under basic conditions generates 5-methylbenzo[d]oxazole-2-(3H)-thione, which undergoes chlorination with phosphorus oxychloride (POCl₃) to introduce the 2-chloro substituent. Final esterification with ethanol in the presence of sulfuric acid affords the target compound. While this method achieves moderate yields (~60–70%), it requires careful control of chlorination stoichiometry to avoid overhalogenation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling strategies enable direct functionalization of preformed oxazole intermediates. Source reports a Suzuki-Miyaura-type coupling between ethyl oxazole-5-carboxylate and 6-bromonicotinate derivatives using Pd(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate, and potassium carbonate in toluene at 110°C. This method achieves 29% yield but faces challenges in regioselectivity due to competing coupling at the oxazole’s 4-position. Optimization studies indicate that electron-deficient phosphine ligands improve selectivity, albeit at the cost of increased catalyst loading.
Hydrolysis-Esterification Tandem Process
A high-yielding tandem hydrolysis-esterification protocol is documented in source, where ethyl oxazole-5-carboxylate undergoes base-mediated hydrolysis with lithium hydroxide monohydrate in water at 25°C, followed by acidification and esterification with ethanol. This method achieves an exceptional 87.5% yield on multi-kilogram scales, demonstrating superior scalability for industrial applications. Critical parameters include maintaining temperatures below 25°C during acid quenching to prevent decarboxylation and using isopropanol washes to enhance purity.
Enzymatic Synthesis via Lipase Catalysis
An innovative enzymatic approach employs lyophilized lipase TL to catalyze the transesterification of oxazole-5-carboxylic acid derivatives in cyclopentyl methyl ether at 55°C. This method achieves 76% yield with excellent enantiomeric excess (>98%), making it ideal for stereosensitive applications. Key advantages include mild conditions and avoidance of heavy metal catalysts, though enzyme recycling remains a limitation.
Comparative Analysis of Preparation Methods
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are indispensable for verifying structural integrity. $$^1\text{H NMR}$$ (400 MHz, CDCl₃) of the target compound exhibits characteristic signals at δ 4.45 (q, J = 7.2 Hz, OCH₂CH₃), 1.42 (t, J = 7.2 Hz, CH₃), and aromatic protons between δ 7.88–8.59. HPLC purity exceeding 99.5% is achievable using C18 reverse-phase columns with acetonitrile-water gradients.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Hydrolysis: Formation of 2-chlorobenzo[d]oxazole-5-carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted oxazoles derived from this compound demonstrate activity against a range of bacterial strains, making them potential candidates for new antibiotic agents .
- Anticancer Properties : The compound has also been investigated for its cytotoxic effects against cancer cell lines. A notable study evaluated the cytotoxicity of benzoxazole derivatives, revealing enhanced activity with specific substituents at the 5-position on the benzoxazole moiety, which were synthesized from this compound .
Synthetic Applications
This compound is utilized as a building block in organic synthesis, particularly in the formation of more complex heterocycles.
- Synthesis of Oxazoles : The compound can undergo various chemical reactions, including halogenation and palladium-catalyzed coupling reactions, to produce substituted oxazoles. This versatility allows for the creation of diverse oxazole derivatives with potential applications in medicinal chemistry .
- Methodologies : Recent advancements in synthetic strategies have highlighted the use of this compound in oxidative coupling reactions and other transformations that yield functionalized benzoxazoles and related compounds . These methodologies are crucial for developing new drugs and therapeutic agents.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in research and development.
Mechanism of Action
The mechanism of action of Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
2.1.1 Methyl 2-Aminobenzo[d]oxazole-5-carboxylate (Compound 3)
- Structure: Replaces the 2-chloro group with an amino (-NH₂) group.
- Synthesis: Prepared via nitration, reduction, and cyclization using cyanogen bromide .
- Key Differences: The amino group increases nucleophilicity, enabling amide bond formation, whereas the chloro group in the target compound is more electrophilic, favoring substitution reactions.
Ethyl 2-(4-Chlorophenyl)oxazole-5-carboxylate (Compound 22)
Ethyl 4-(Trifluoromethyl)oxazole-5-carboxylate (S11d)
- Structure : Features a trifluoromethyl (-CF₃) group at position 3.
- Synthesis: Derived from ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate via diazotization .
- Key Differences : The electron-withdrawing -CF₃ group enhances metabolic stability but reduces solubility compared to the target compound’s chloro substituent .
Heterocycle Variants: Oxazole vs. Thiazole
Ethyl 2-Aminothiazole-4-carboxylate (Compound 4)
Substituent Effects on Physical Properties
*Calculated molecular weight.
Research Implications
- Pharmaceutical Applications : The target compound’s chloro and ester groups make it a precursor for kinase inhibitors or protease modulators, as seen in analogs like JSF-4271 .
- Agrochemical Potential: Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced pesticidal activity due to increased stability .
- Limitations: Limited solubility of aryl-substituted analogs (e.g., compound 22) may restrict bioavailability, necessitating formulation adjustments .
Biological Activity
Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an oxazole ring fused with a chlorinated benzene moiety. This structural configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their function. This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities.
- Cell Cycle Modulation : Studies have indicated that derivatives of similar compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through pathways involving key proteins such as PARP-2 .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease, by reducing neurotoxicity associated with beta-amyloid peptides .
Anticancer Properties
Numerous studies have reported the anticancer potential of this compound and its derivatives. For instance:
- Cytotoxicity : Compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). IC50 values as low as 3.79 µM have been reported for certain derivatives, indicating potent activity compared to standard treatments like sorafenib .
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 12 | MCF-7 | 3.79 | Highly Cytotoxic |
| 11 | MCF-7 | 6.05 | Highly Cytotoxic |
| Sorafenib | MCF-7 | 7.26 | Standard Treatment |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its derivatives have been synthesized and tested against specific bacteria and fungi, showing promising results in inhibiting growth .
Case Studies
- Neuroprotective Effects : In vitro studies involving PC12 cells exposed to beta-amyloid demonstrated that certain derivatives of this compound significantly increased cell viability and reduced apoptosis markers such as Bax/Bcl-2 ratios .
- Anticancer Activity : A study evaluating multiple benzoxazole derivatives highlighted their ability to induce apoptosis in cancer cells through modulation of the Akt/GSK-3β/NF-κB signaling pathway, showcasing their potential as therapeutic agents in oncology .
Q & A
Q. How can the synthesis of ethyl 2-chlorobenzo[d]oxazole-5-carboxylate be optimized for higher yields?
Methodological Answer: Key steps include:
- Suzuki Coupling : Use Pd(PPh₃)₄ (0.05 eq.) as a catalyst with K₂CO₃ (3.0 eq.) in a toluene/water solvent system at 90°C for 12 hours to introduce aryl groups .
- Ester Hydrolysis : Hydrolyze the ethyl ester group using THF:H₂O (3:1) and NaOH at 60°C for 4 hours .
- Chlorination : Employ PCl₅ in anhydrous DCM under nitrogen to introduce the chloro substituent .
Table 1. Optimization Parameters
| Step | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, toluene/H₂O | 90°C | 60% |
| Ester Hydrolysis | NaOH, THF/H₂O | 60°C | 67% |
| Chlorination | PCl₅, DCM | RT | 85% |
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) at 4°C for slow crystallization .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) as the mobile phase. Monitor fractions via TLC (Rf = 0.3–0.4) .
- HPLC : For high-purity requirements (>97%), use a C18 column with acetonitrile/water (70:30) .
Q. How can spectroscopic data (NMR, IR) and X-ray crystallography resolve structural ambiguities?
Methodological Answer:
- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 8.93 ppm for NH in DMSO-d₆ ) with DFT-predicted values.
- X-ray Crystallography : Refine data using SHELXL (e.g., CCDC 1901024 ) to confirm bond lengths/angles and detect crystallographic disorders .
Advanced Research Questions
Q. Why are palladium catalysts preferred in cross-coupling reactions for benzo[d]oxazole derivatives?
Methodological Answer: Pd catalysts (e.g., Pd(PPh₃)₄) enable:
- High Selectivity : Minimize side reactions in electron-deficient heterocycles like benzo[d]oxazole .
- Tolerance to Functional Groups : Compatible with esters and halogens without requiring protecting groups .
- Mechanistic Insight : Oxidative addition of aryl halides to Pd(0) is rate-determining; bulky ligands improve steric control .
Q. How to address contradictions between spectroscopic data and computational models for this compound?
Methodological Answer:
- Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Step 2 : Compare experimental X-ray bond lengths (e.g., C-Cl = 1.73 Å ) with DFT-optimized geometries (B3LYP/6-31G*) .
- Step 3 : Use SHELX parameter tweaks (e.g., TWIN/BASF commands) to model crystallographic disorders .
Q. What computational strategies predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB receptors (e.g., 6XYZ) to simulate binding. Set grid boxes to cover active sites (20 ų) .
- ADMET Prediction : Employ SwissADME to assess logP (2.8), bioavailability (0.55), and CYP450 inhibition .
- QSAR Modeling : Train models on benzo[d]oxazole derivatives using MOE descriptors (e.g., polar surface area = 65 Ų) .
Q. Table 2. Computational Parameters for Docking
| Parameter | Value |
|---|---|
| Software | AutoDock Vina |
| Receptor PDB | 6XYZ |
| Grid Box Size | 20 × 20 × 20 ų |
| Binding Affinity | -8.2 kcal/mol (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
